![molecular formula C26H25N3O4S2 B2647631 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361170-70-9](/img/structure/B2647631.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol-2-yl group and a 2,6-dimethylmorpholino group. Benzamides and benzo[d]thiazoles are both important structures in medicinal chemistry, often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzamide, benzo[d]thiazole, and dimethylmorpholino groups. For example, the benzo[d]thiazole could potentially undergo electrophilic aromatic substitution reactions .科学的研究の応用
Anticonvulsant Potential
Research has demonstrated the synthesis of benzothiazole coupled sulfonamide derivatives, emphasizing their anticonvulsant properties. One study synthesized compounds by condensing 2-(3/4-aminophenyl) benzothiazole with various substituted sulfonyl chlorides, identifying compounds with potent anticonvulsant activity in mice models. The most notable compound displayed significant interactions with nicotinic acetylcholine ion gated receptors, highlighting its potential in treating seizures (Khokra et al., 2019).
Antimicrobial and Anticancer Activities
Compounds containing benzothiazole and sulfonamide moieties have been synthesized and evaluated for antimicrobial, anti-inflammatory, and anticancer activities. These studies have synthesized diverse derivatives, showing promising biological activities due to their structural features. For instance, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole were explored for their broad pharmacological properties (Patel et al., 2009). Additionally, some benzothiazole derivatives demonstrated significant antiproliferative activities against cancer cell lines, underscoring their potential as anticancer agents (Mert et al., 2014).
Antiviral Properties
Recent studies have also explored the antiviral capabilities of quinazolinone derivatives, showcasing their potential against various respiratory and biodefense viruses. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their effectiveness against influenza A and other significant viruses, with some compounds showing inhibitory concentrations effective against avian influenza (Selvam et al., 2007).
Electrophysiological Activity
Furthermore, N-substituted-4-(1H-imidazol-1-yl)benzamides, including structures related to the chemical of interest, were investigated for their selective class III electrophysiological activity. These compounds offer insights into developing new therapeutic agents targeting cardiac arrhythmias by modulating ion channels, demonstrating the versatility of this chemical scaffold in addressing diverse health conditions (Morgan et al., 1990).
作用機序
将来の方向性
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)22-12-10-19(11-13-22)25(30)27-21-7-5-6-20(14-21)26-28-23-8-3-4-9-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPSJNGCNZJOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

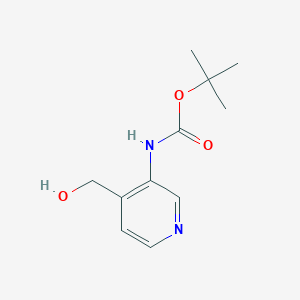
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)

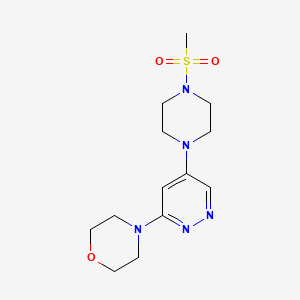
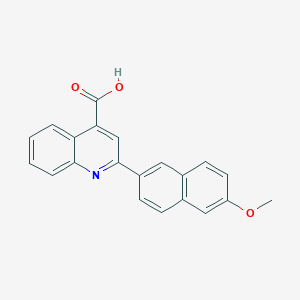
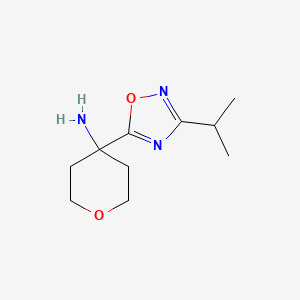
![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)
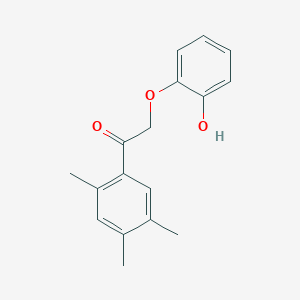
![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)
